Cas no 2513289-74-0 (BSJ-04-122)

BSJ-04-122 化学的及び物理的性質
名前と識別子
-
- EX-A7339
- CS-0635689
- 2513289-74-0
- BSJ-04-122
- HY-152185
- 2-Propenamide, N-[2-[(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]phenyl]-
- N-(2-((5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenyl)acrylamide
- DA-51443
-
- インチ: 1S/C15H12ClN5O/c1-2-12(22)20-10-5-3-4-6-11(10)21-15-13-9(16)7-17-14(13)18-8-19-15/h2-8H,1H2,(H,20,22)(H2,17,18,19,21)
- InChIKey: LWXOPXNDPRPGMJ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CNC2C1=C(N=CN=2)NC1C=CC=CC=1NC(C=C)=O
計算された属性
- せいみつぶんしりょう: 313.0730377g/mol
- どういたいしつりょう: 313.0730377g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 421
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 密度みつど: 1.486±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 11.11±0.50(Predicted)
BSJ-04-122 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P029UAW-5mg |
BSJ-04-122 |
2513289-74-0 | 99% | 5mg |
$135.00 | 2024-05-20 | |
1PlusChem | 1P029UAW-100mg |
BSJ-04-122 |
2513289-74-0 | 99% | 100mg |
$895.00 | 2024-05-20 | |
MedChemExpress | HY-152185-25mg |
BSJ-04-122 |
2513289-74-0 | 99.75% | 25mg |
¥2900 | 2024-04-18 | |
MedChemExpress | HY-152185-10mg |
BSJ-04-122 |
2513289-74-0 | 99.75% | 10mg |
¥1450 | 2024-04-18 | |
MedChemExpress | HY-152185-50mg |
BSJ-04-122 |
2513289-74-0 | 99.75% | 50mg |
¥4700 | 2024-04-18 | |
Ambeed | A1883252-10mg |
N-(2-((5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenyl)acrylamide |
2513289-74-0 | 98% | 10mg |
$145.0 | 2025-03-03 | |
1PlusChem | 1P029UAW-10mg |
BSJ-04-122 |
2513289-74-0 | 99% | 10mg |
$197.00 | 2024-05-20 | |
Ambeed | A1883252-25mg |
N-(2-((5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenyl)acrylamide |
2513289-74-0 | 98% | 25mg |
$290.0 | 2025-03-03 | |
Ambeed | A1883252-100mg |
N-(2-((5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenyl)acrylamide |
2513289-74-0 | 98% | 100mg |
$750.0 | 2025-03-03 | |
MedChemExpress | HY-152185-5mg |
BSJ-04-122 |
2513289-74-0 | 99.75% | 5mg |
¥900 | 2024-04-18 |
BSJ-04-122 関連文献
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
4. Caper tea
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
BSJ-04-122に関する追加情報
BSJ-04-122: A Novel Compound with Potential Therapeutic Applications
BSJ-04-122 (CAS No. 2513289-74-0) represents a groundbreaking advancement in the field of pharmaceutical research, offering promising therapeutic potential across multiple biomedical applications. This compound, with its unique molecular structure and functional properties, has garnered significant attention from researchers and clinicians alike. Recent studies have highlighted its potential in modulating cellular signaling pathways, which may open new avenues for the treatment of complex diseases such as neurodegenerative disorders and metabolic syndromes. The integration of advanced analytical techniques and innovative drug discovery strategies has further enhanced the understanding of BSJ-04-122's biological activity.
As a key player in the development of targeted therapies, BSJ-04-122 has demonstrated remarkable pharmacological properties that align with current trends in precision medicine. Its molecular design incorporates elements that enhance bioavailability and reduce off-target effects, making it a compelling candidate for further investigation. Researchers have recently focused on elucidating the mechanisms underlying BSJ-04-122's interactions with specific biomolecules, which could lead to the identification of novel therapeutic targets. These findings are particularly relevant in the context of personalized treatment approaches that aim to maximize efficacy while minimizing adverse effects.
The molecular characteristics of BSJ-04-122 are closely tied to its chemical structure, which has been meticulously optimized to achieve desired pharmacological outcomes. The compound's synthesis involves a multi-step process that ensures the production of high-purity material suitable for preclinical and clinical applications. Recent advancements in synthetic chemistry have enabled the efficient preparation of BSJ-04-122, allowing for its use in various experimental models. These developments are critical for advancing drug discovery efforts and validating the compound's therapeutic potential through rigorous scientific evaluation.
Current research on BSJ-04-122 has revealed its potential applications in neuropharmacology, where it may serve as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease. Studies have shown that the compound can modulate key pathways involved in neuronal function and survival, which could lead to the development of new treatment strategies for these debilitating disorders. Additionally, preliminary data suggest that BSJ-04-122 may have anti-inflammatory properties that could be beneficial in the treatment of autoimmune diseases and chronic inflammatory conditions.
From a biochemical perspective, BSJ-04-122 exhibits an unusual interaction profile with various receptors and enzymes, which may contribute to its multifaceted therapeutic potential. Researchers have employed advanced analytical techniques such as mass spectrometry and molecular docking simulations to investigate these interactions. These studies have provided valuable insights into the compound's mechanism of action, which is essential for the design of more effective therapeutic interventions. The ability of BSJ-04-122 to interact with multiple molecular targets makes it a versatile candidate for the development of combination therapies.
Recent clinical studies have begun to explore the therapeutic potential of BSJ-04-122 in various disease models. These investigations have focused on assessing the compound's safety profile, pharmacokinetic properties, and potential therapeutic effects. The results of these studies are crucial for determining the compound's suitability for further development and eventual clinical application. Researchers are also examining the compound's potential as a biomarker for disease progression, which could have significant implications for diagnostic and prognostic applications.
Advancements in computational biology have played a pivotal role in the characterization of BSJ-04-122 and its potential applications. Machine learning algorithms and predictive modeling techniques have been used to analyze the compound's interactions with biological systems, providing valuable data for drug discovery efforts. These computational approaches have enabled researchers to identify potential therapeutic targets and optimize the compound's properties for improved efficacy. The integration of these technologies with experimental studies has enhanced the overall understanding of BSJ-04-122's biological significance.
From a regulatory standpoint, the development of BSJ-04-122 is being closely monitored to ensure compliance with pharmaceutical standards and guidelines. Researchers are working to establish the compound's safety profile through extensive preclinical testing, which is a critical step in the drug development process. These efforts are essential for ensuring that the compound meets the necessary criteria for human trials and eventual market approval. The rigorous evaluation of BSJ-04-122 is part of a broader initiative to advance the field of pharmaceutical research and improve patient outcomes.
Emerging research on BSJ-04-122 has also highlighted its potential in the treatment of metabolic disorders, where it may offer new therapeutic options for patients with conditions such as diabetes and obesity. Studies have shown that the compound can influence metabolic pathways in ways that may enhance glucose regulation and lipid metabolism. These findings are particularly relevant in the context of rising global prevalence of metabolic diseases and the need for novel therapeutic strategies. The ability of BSJ-04-122 to address multiple aspects of metabolic dysfunction makes it a promising candidate for further investigation.
The ongoing research into BSJ-04-122 is being supported by collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies. These partnerships are essential for advancing the compound through the various stages of drug development and ensuring its clinical viability. The collective expertise of these organizations is contributing to a more comprehensive understanding of BSJ-04-122's therapeutic potential and its role in the future of medicine. As research continues to evolve, the compound may become an important tool in the treatment of a wide range of diseases.
In conclusion, BSJ-04-122 represents a significant milestone in pharmaceutical research, with its unique properties and potential applications offering new possibilities for the treatment of various diseases. The compound's development is being driven by a combination of scientific innovation and rigorous testing, which is essential for ensuring its safety and efficacy. As research on BSJ-04-122 progresses, it is likely to play an increasingly important role in the field of medicine, contributing to the advancement of therapeutic strategies and improving patient care.
As the field of pharmaceutical research continues to evolve, the potential applications of BSJ-04-122 are expected to expand further. Ongoing studies are exploring its use in the treatment of additional conditions, and researchers are investigating ways to enhance its therapeutic properties. These efforts are crucial for maximizing the compound's impact on patient outcomes and advancing the overall understanding of its biological mechanisms. The continued exploration of BSJ-04-122 is likely to lead to new discoveries that could revolutionize the treatment of various diseases in the future.
The future of BSJ-04-122 as a therapeutic agent depends on the continued progress of research and development efforts. Scientists and clinicians are working to overcome challenges that may arise during the compound's development and clinical testing. These challenges include ensuring its stability, optimizing its delivery methods, and addressing potential side effects. By addressing these issues, researchers can enhance the compound's effectiveness and expand its applications in clinical settings. The ultimate goal is to translate the promising findings from laboratory studies into practical therapeutic solutions that can benefit patients worldwide.
As the demand for innovative therapies continues to grow, BSJ-04-122 is poised to become a valuable addition to the pharmaceutical landscape. Its potential applications in various medical fields highlight the importance of continued research and investment in drug discovery. The compound's unique properties and the ongoing efforts to understand its mechanisms of action suggest that it may play a significant role in the future of medicine. As research progresses, the therapeutic potential of BSJ-04-122 is likely to expand, offering new hope for patients with a wide range of conditions.
Ultimately, the development of BSJ-04-122 represents a significant step forward in the field of pharmaceutical research. The compound's unique properties and potential applications have the potential to transform the way diseases are treated and managed. As scientists and clinicians continue to explore its therapeutic possibilities, the compound may become an essential tool in the fight against various health conditions. The ongoing research into BSJ-04-122 is a testament to the power of scientific innovation and its ability to improve human health and well-being.
With its promising therapeutic potential and the support of ongoing research efforts, BSJ-04-122 is likely to play an increasingly important role in the future of medicine. The compound's development is a prime example of how scientific advancements can lead to the creation of innovative therapies that address complex health challenges. As the field of pharmaceutical research continues to evolve, the potential of BSJ-04-122 is expected to grow, offering new opportunities for the treatment of a wide range of diseases and improving patient outcomes worldwide.
In summary, the research and development of BSJ-04-122 exemplify the dynamic nature of pharmaceutical science and its potential to make a significant impact on global health. The compound's unique properties and the ongoing efforts to understand its mechanisms of action underscore the importance of continued scientific inquiry and innovation. As the field continues to advance, the therapeutic potential of BSJ-04-122 is likely to expand, offering new possibilities for the treatment of various diseases and improving the quality of life for patients around the world.
2513289-74-0 (BSJ-04-122) 関連製品
- 868219-41-4(1-({6-hydroxy-1,2,4triazolo3,2-b1,3thiazol-5-yl}(4-methylphenyl)methyl)piperidin-4-ol)
- 50356-03-1(Lithium,[1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]-)
- 2680847-81-6([(Azetidin-3-yl)methyl][(5-chloropyrazin-2-yl)methyl]methylamine)
- 94169-63-8((3,5-Diisopropoxyphenyl)methanol)
- 110888-15-8(4-\u200bChloro-\u200b3-\u200bfluorobenzonitrile)
- 2126176-89-2(2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride)
- 2034498-62-7((4,4-difluoropiperidin-1-yl)-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone)
- 1260763-24-3(Ethyl 2-cyano-4,5-dichlorobenzoate)
- 894018-25-8(3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-1-(pyridin-2-yl)urea)
- 2228240-70-6(2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-yl(methyl)amine)

